Tripentyl borate
Overview
Description
Tripentyl borate is an organoboron compound that belongs to the class of borate esters It is formed by the esterification of boric acid with pentanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripentyl borate can be synthesized through the esterification of boric acid with pentanol. The reaction typically involves heating boric acid with an excess of pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous process where boric acid and pentanol are fed into a reactor. The reaction mixture is heated, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and pentanol.
Substitution: It can participate in substitution reactions where the pentyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Various alkyl or aryl halides can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The major products can include boric acid and oxidized pentanol derivatives.
Hydrolysis: The primary products are boric acid and pentanol.
Substitution: The products depend on the substituents used, resulting in different borate esters.
Scientific Research Applications
Tripentyl borate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis for the preparation of various boron-containing compounds.
Catalysis: this compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of advanced materials, including polymers and composites.
Biological Studies: Research has explored its potential use in biological systems, particularly in the study of boron transport and metabolism.
Mechanism of Action
The mechanism of action of tripentyl borate involves its ability to form stable complexes with various substrates. The boron atom in this compound can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
- Trimethyl borate
- Triethyl borate
- Triphenyl borate
Comparison: Tripentyl borate is unique due to its longer alkyl chains compared to trimethyl borate and triethyl borate, which can influence its solubility and reactivity. Compared to triphenyl borate, this compound has different steric and electronic properties, making it suitable for specific applications where bulkier phenyl groups might be less effective.
Properties
IUPAC Name |
tripentyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33BO3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPJTCGUKOBWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCC)(OCCCCC)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060738 | |
Record name | Boric acid (H3BO3), tripentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-78-3 | |
Record name | Tripentyl borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripentyl borate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripentyl borate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boric acid (H3BO3), tripentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Boric acid (H3BO3), tripentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tripentyl borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIPENTYL BORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW9Q7KC9DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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